Superior Brain Penetration: Reduced P-gp Efflux Ratio Compared to Closely Related Analogs
Bradykinin B1 receptor antagonist 1 (compound 6B) demonstrates a significant, quantifiable advantage in overcoming P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier compared to its direct structural analogs 6a and 6c. This is a critical differentiator for CNS-targeted research. The efflux ratio (ER) measured in LLC-PK1 cells expressing human P-gp is 2.3 for 6B, which is substantially lower than 15.5 for 6a and 8.6 for 6c, indicating a markedly reduced propensity for active efflux [1]. This improved profile is attributed to specific fluorine substitutions that alter molecular conformation rather than basicity, a key finding from the matched-pair analysis [1].
| Evidence Dimension | P-gp Efflux Ratio (ER) |
|---|---|
| Target Compound Data | ER = 2.3 |
| Comparator Or Baseline | Compound 6a: ER = 15.5; Compound 6c: ER = 8.6 |
| Quantified Difference | 6B exhibits a 6.7-fold and 3.7-fold lower efflux ratio than 6a and 6c, respectively. |
| Conditions | LLC-PK1 cells expressing human P-gp |
Why This Matters
A lower P-gp efflux ratio predicts superior brain exposure and CNS target engagement, enabling robust in vivo studies of central B1R pharmacology that would be confounded or impossible with higher-efflux analogs.
- [1] Conrad J, Paras NA, Vaz RJ. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. J Med Chem. 2024;67(7):5854-5865. View Source
